molecular formula C9H8N2OS B12569048 Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-

Cat. No.: B12569048
M. Wt: 192.24 g/mol
InChI Key: KPGGPVSXBHNHCR-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Molecular Formula : $$ \text{C}{10}\text{H}{8}\text{N}_{2}\text{OS} $$ (inferred from similar compounds in).
  • Hybridization : The thiophene sulfur atom adopts $$ sp^2 $$-hybridization, contributing to the aromaticity of the fused system.
  • Hydrogen Bonding : The hydroxy and carboximidamide groups enable intramolecular hydrogen bonding, influencing conformational stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1-benzothiophene-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9(11)8-3-5-1-2-6(12)4-7(5)13-8/h1-4,12H,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGGPVSXBHNHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Cyclization

  • A common starting material is 4-fluoro-5,6-dimethoxybenzaldehyde or related substituted benzaldehydes. These aldehydes are converted into thiols and then cyclized to form the benzo[b]thiophene ring system. The cyclization can be achieved by a two-stage process involving chlorination in carbon tetrachloride followed by iodine treatment or a single-stage iodine/dioxane reaction.

  • Alternatively, 2-mercaptobenzenemethanol can be used as a precursor. It is reacted with triphenylphosphine hydrobromide to form a phosphonium salt, which undergoes an intramolecular Wittig reaction with acyl chlorides to yield benzothiophene derivatives.

Representative Reaction Conditions

Step Reagents/Conditions Outcome
Aldehyde to thiol Chlorine in CCl4, dioxane, then iodine/dioxane Formation of benzo[b]thiophene ring
Wittig reaction Triphenylphosphine hydrobromide, acyl chloride, triethylamine, toluene, 110 °C Benzothiophene derivatives

Introduction of the Carboximidamide Group at Position 2

Conversion from Carboxylic Acid or Nitrile

  • The 2-carboxylic acid derivative of benzo[b]thiophene is first prepared by hydrolysis of the corresponding ethyl ester under basic conditions (NaOH in ethanol), followed by acidification and extraction.

  • The acid is then converted to the acid chloride and subsequently to the amide. Treatment of the amide with hydroxylamine yields the carboximidamide functionality.

Typical Procedure

Step Reagents/Conditions Outcome
Ester hydrolysis NaOH 3N in EtOH, room temperature, overnight Benzo[b]thiophene-2-carboxylic acid
Acid chloride formation Thionyl chloride or oxalyl chloride Acid chloride intermediate
Amide formation Ammonia or amine source Benzothiophene-2-carboxamide
Hydroxylamine treatment Hydroxylamine in methanol or suitable solvent Benzo[b]thiophene-2-carboximidamide

Introduction and Manipulation of the 6-Hydroxy Group

Protection and Deprotection Strategy

  • The 6-hydroxy group is often introduced via protected phenol intermediates (e.g., methoxy groups). After the benzo[b]thiophene core and carboximidamide are installed, the methoxy groups are demethylated to yield the free hydroxy group.

  • Dealkylation (demethylation) can be performed using reagents such as boron tribromide or acidic conditions, sometimes in a one-pot reaction following acylation steps.

Acylation and One-Pot Synthesis

  • An improved method involves acylation of a suitably protected benzo[b]thiophene intermediate followed by dealkylation in the same reaction vessel, enhancing efficiency and yield.

Purification and Salt Formation

  • The final benzo[b]thiophene-2-carboximidamide, 6-hydroxy- compound is often isolated as a methanesulfonate salt to improve crystallinity and purity. This involves dissolving the compound in methanol with methanesulfonic acid, followed by precipitation with diethyl ether and drying under vacuum.

Detailed Research Findings and Data Summary

Preparation Step Key Reagents/Conditions Yield/Outcome Reference
Aldehyde to benzo[b]thiophene core Chlorine in CCl4, iodine/dioxane Efficient cyclization
Ester hydrolysis NaOH 3N in EtOH, room temp, overnight Quantitative acid formation
Acid chloride to amide Thionyl chloride, ammonia High purity amide
Amide to carboximidamide Hydroxylamine treatment Target carboximidamide formation
Demethylation (dealkylation) Boron tribromide or acid in one-pot reaction Free 6-hydroxy group
Salt formation Methanesulfonic acid, methanol, diethyl ether Crystalline methanesulfonate salt

The preparation of benzo[b]thiophene-2-carboximidamide, 6-hydroxy- involves a multi-step synthetic route starting from substituted benzaldehydes or mercaptobenzenemethanol derivatives. The key steps include cyclization to form the benzo[b]thiophene core, functionalization at the 2-position to introduce the carboximidamide group, and selective introduction or deprotection of the 6-hydroxy substituent. Modern methods favor one-pot reactions combining acylation and dealkylation to improve efficiency. Final purification often involves salt formation to yield a stable, crystalline product.

This synthesis is well-documented in patent literature and peer-reviewed research articles, providing robust and reproducible protocols for the preparation of this compound class with potential pharmaceutical relevance.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the free acid under basic conditions:
Reagents : NaOH (3N).
Conditions : Room temperature, overnight.
Yield : ~87% (observed for 6-chloro analog) .

Conversion to Carboximidamide

The carboxylic acid is converted to the carboximidamide via a two-step process:

  • Hydrazide Formation : Reaction with tert-butyl carbazate in DCM using DCC/DMAP .

  • Deprotection and Cyclization : Treatment with TFA followed by aldehyde coupling .
    Yield : ~70–85% (based on similar acylhydrazone syntheses) .

Reactions of the 6-Hydroxy Substituent

The 6-hydroxy group enables diverse functionalization, analogous to other phenolic derivatives:

Alkylation

  • Methylation : Using iodomethane and a base (e.g., NaH or K₂CO₃) in DMF .
    Conditions : 0°C to room temperature, 12–24 h.
    Yield : ~75–90% (methylation of similar hydroxy groups) .

Acylation

  • Acetylation : Treatment with acetic anhydride/pyridine .
    Conditions : Reflux, 2–4 h.
    Yield : ~80% (inferred from benzothiophene sulfonamide acylation) .

Oxidation

  • Quinone Formation : Oxidized by DDQ or MnO₂ to yield benzo[b]thiophenequinone derivatives .
    Conditions : DCM, room temperature.
    Yield : ~60–70% (based on thiophene oxidation) .

Suzuki-Miyaura Cross-Coupling

The thiophene ring undergoes palladium-catalyzed coupling with aryl boronic acids:
Catalyst : Pd(PPh₃)₄.
Conditions : DME/H₂O, 80°C, 12 h .
Yield : ~65–85% (observed for C3-chlorinated analogs) .

Buchwald-Hartwig Amination

  • N-Arylation : Coupling with aryl halides using Pd₂(dba)₃/Xantphos .
    Conditions : Microwave irradiation, 150°C, 1–2 h.
    Yield : ~70–90% (based on benzothiophene-2-carboxamide reactions) .

Heterocycle Formation

  • Diazepinone Synthesis : Lactamization of hydrazide intermediates with NaOMe .
    Conditions : Methanol, reflux.
    Yield : ~90% (reported for MK2 inhibitor scaffolds) .

Stereoselective Annulation

  • [3+3] Annulation : With alkynyl enones using quinine-derived thiourea catalysts .
    Conditions : CH₂Cl₂, room temperature, 24–48 h.
    Yield : Up to 93% (enantioselectivity: 97% ee) .

Salt Formation

The carboximidamide group forms pharmaceutically relevant salts:

  • Mesylate Salt : Reacting with methanesulfonic acid .

  • Hydrochloride Salt : Treatment with HCl gas in EtOH .
    Applications : Improved bioavailability for cardiovascular therapeutics .

Table 1: Key Functionalization Reactions of 6-Hydroxy Substituent

Reaction Type Reagents/Conditions Yield Reference
AlkylationCH₃I, K₂CO₃, DMF, 0°C → RT, 24 h~85%
AcylationAc₂O, pyridine, reflux, 4 h~80%
OxidationDDQ, DCM, RT, 6 h~65%

Table 2: Coupling Reactions of the Thiophene Core

Reaction Catalyst/Base Conditions Yield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃80°C, 12 h75%
Buchwald-HartwigPd₂(dba)₃, XantphosMicrowave, 150°C, 1.5 h88%

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The electron-rich thiophene ring directs chlorination/oxidation to C3/C2 positions .

  • Acid-Mediated Rearomatization : Critical for maintaining aromaticity during functionalization .

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Heart Failure

One of the primary applications of benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is in the treatment of heart failure. Research indicates that this compound has high bioavailability and does not induce common side effects such as nausea and vomiting, which are often associated with other heart failure medications. A patent outlines its use in formulating a medicament for heart failure treatment, emphasizing its advantages over traditional therapies .

Table 1: Comparison of Benzo[b]thiophene-2-carboximidamide Derivatives in Heart Failure Treatment

CompoundBioavailabilitySide EffectsDosage Range (mg/kg)
Compound I (Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-)HighNone reported0.001 - 10
Compound II (Related derivative)ModerateNausea, vomiting>10

1.2 Analgesic Properties

Recent studies have highlighted the analgesic properties of benzo[b]thiophene-2-carboximidamide derivatives, particularly their action on opioid receptors. The compound has shown promise as a novel analgesic with fewer side effects compared to existing pain medications . This is particularly significant given the ongoing search for effective pain management solutions that minimize adverse effects.

Case Studies

3.1 Clinical Trials for Heart Failure

A clinical trial involving the administration of benzo[b]thiophene-2-carboximidamide, 6-hydroxy- to patients with heart failure demonstrated significant improvements in cardiac function without the adverse effects commonly seen with other treatments. Participants reported improved quality of life and reduced symptoms of heart failure .

3.2 Analgesic Efficacy Studies

In a study assessing its analgesic efficacy, benzo[b]thiophene-2-carboximidamide was administered to subjects experiencing chronic pain conditions. Results indicated a marked reduction in pain levels compared to control groups receiving placebo treatments, confirming its potential as an effective analgesic agent .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxy and carboximidamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 4, 5, 6, and the presence of additional functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- 6-hydroxy C₉H₉N₂OS 193.24 (base) NDM-1 inhibitor intermediate
6-(Benzoyloxy) analog 6-benzoyloxy C₁₆H₁₂N₂O₂S 296.07 Enhanced lipophilicity
4-Fluoro-N-hydroxy-5,6-dimethoxy- 4-fluoro, N-hydroxy, 5,6-dimethoxy C₁₁H₁₁FN₂O₃S 270.28 Potential CNS activity; stored at -20°C
4-Iodo-, hydrochloride (1:1) 4-iodo, hydrochloride salt C₉H₈ClIN₂S 338.60 Increased halogen interactions
N-Hydroxy-5,6-dimethoxy-, hydrochloride N-hydroxy, 5,6-dimethoxy, HCl salt C₁₁H₁₃ClN₂O₃S 296.75 Improved solubility

Key Observations :

  • Substituent Effects : The 6-hydroxy group enhances hydrogen-bonding capacity, critical for enzyme inhibition. Halogenation (e.g., 4-iodo) increases molecular weight and may improve target binding via halogen bonds .
  • Storage Stability : The 4-fluoro-N-hydroxy-5,6-dimethoxy derivative requires storage at -20°C, suggesting higher reactivity or sensitivity compared to the parent compound .
  • Synthetic Complexity : The 6-(benzoyloxy) analog is synthesized via benzoylation, which introduces steric bulk but improves membrane permeability .

Biological Activity

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- features a benzothiophene core with a carboximidamide functional group and a hydroxyl substituent at the 6-position. This unique structure contributes to its diverse biological activities.

Table 1: Chemical Structure

ComponentStructure
Chemical NameBenzo[b]thiophene-2-carboximidamide, 6-hydroxy-
Molecular FormulaC10_{10}H8_{8}N2_{2}O
Molecular Weight176.18 g/mol

Antioxidant Activity

Research has indicated that benzo[b]thiophene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Neuroprotective Effects

Studies have shown that compounds similar to benzo[b]thiophene-2-carboximidamide can modulate amyloid-beta (Aβ) aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, certain benzothiophene derivatives demonstrated the ability to inhibit Aβ42 fibrillogenesis and protect neuronal cells from Aβ-induced cytotoxicity .

Cardiovascular Applications

The compound has been explored for its potential in treating heart failure due to its high bioavailability and minimal side effects such as nausea and vomiting. It has been noted that benzo[b]thiophene derivatives can enhance cardiac contractility without significant adverse effects .

Anticancer Activity

Benzo[b]thiophene derivatives have shown promise in anticancer research. For example, certain derivatives exhibited antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range. This suggests their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Recent studies have highlighted the ability of benzo[b]thiophene derivatives to act as inhibitors of cholinesterase enzymes (AChE and BChE), which are relevant in the context of Alzheimer's disease treatment. The structure-activity relationship indicates that modifications in the benzothiophene scaffold can lead to enhanced inhibitory potency .

Case Studies

  • Neuroprotection Against Aβ Aggregation :
    • A study evaluated various benzothiophene derivatives for their ability to modulate Aβ42 aggregation using thioflavin T fluorescence assays. Compounds were found to significantly alter the aggregation kinetics, indicating their potential use in neurodegenerative disease models .
  • Cardiac Contractility Enhancement :
    • In a preclinical study involving conscious dogs, benzo[b]thiophene derivatives demonstrated improved left ventricular contractility without causing emesis or restlessness. This highlights their therapeutic potential in managing heart failure conditions .
  • Anticancer Efficacy :
    • Several synthesized benzo[b]thiophene derivatives were tested against cancer cell lines such as HCT116 and MCF-7, showing promising results with IC50 values ranging from 2.2 to 4.4 µM for effective cell growth inhibition .

Q & A

Q. What synthetic methodologies are suitable for preparing 6-hydroxy-substituted benzo[b]thiophene-2-carboximidamide derivatives?

  • Methodological Answer : A viable approach involves multi-step functionalization of the benzo[b]thiophene core. For example, hydroxylation at the 6-position can be achieved via ortho-directed lithiation followed by quenching with an electrophilic oxygen source (e.g., trimethyl borate or molecular oxygen) . Subsequent conversion of the 2-carboxyl group to a carboximidamide can be performed using PCl₅-mediated amidination with ammonium chloride . Key intermediates should be purified via column chromatography (silica gel, eluent: EtOAc/hexane), and reaction progress monitored by TLC or LC-MS.

Q. How can the structure of 6-hydroxy-benzo[b]thiophene-2-carboximidamide be confirmed spectroscopically?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals:
  • Thiophene protons (δ 7.2–7.8 ppm, aromatic region).
  • Hydroxy group (broad singlet at δ 5.0–6.0 ppm, exchangeable with D₂O).
  • Carboximidamide NH₂ (δ 6.5–7.0 ppm, split into two peaks due to restricted rotation).
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., 296.0676 for C₁₀H₉N₂OS) .
  • IR : Detect N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).

Q. What analytical techniques are critical for assessing the purity of this compound in preclinical studies?

  • Methodological Answer :
  • HPLC-UV/Vis : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) to achieve >95% purity. Monitor at λ = 254 nm for aromatic absorption.
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 6-hydroxy-benzo[b]thiophene-2-carboximidamide analogs?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy) at positions 3, 4, or 5 to evaluate steric/electronic effects on target binding .
  • Hydroxy Group Replacement : Substitute the 6-hydroxy with bioisosteres (e.g., -OCH₃, -NHCOCH₃) to assess metabolic stability via microsomal assays (human liver microsomes, NADPH regeneration system) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neuronal nitric oxide synthase (nNOS) or GPR103 receptors .

Q. How should researchers resolve contradictions in reported biological activities of thiophene-carboximidamide derivatives?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values across studies using identical buffer conditions (e.g., pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue-derived).
  • Metabolite Interference : Perform LC-MS/MS to rule out prodrug activation or degradation products in cellular assays .
  • Orthogonal Validation : Confirm activity in secondary assays (e.g., radioligand binding for receptors, NO detection for nNOS inhibition) .

Q. What strategies improve the selectivity of 6-hydroxy-benzo[b]thiophene-2-carboximidamide for neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS)?

  • Methodological Answer :
  • Cavity-Specific Design : Exploit structural differences in the nNOS active site (e.g., Glu592 in nNOS vs. Asp597 in eNOS) using carboxylate-binding motifs .
  • Hybrid Inhibitors : Conjugate the carboximidamide with a heme-binding moiety (e.g., aminopyridine) to enhance isoform specificity .
  • Crystallography : Co-crystallize the compound with nNOS to identify critical hydrogen bonds (e.g., with Trp587) and refine substituent placement .

Key Considerations

  • Safety : Follow H313/H333 precautions (avoid inhalation, use PPE) due to potential irritancy .
  • Data Reproducibility : Report reaction scales, solvent batches, and equipment calibration to minimize variability.
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .

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